Progestoral

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Progesterone can be synthesized from plant sterols such as diosgenin, which is extracted from the Mexican yam. The synthetic route involves several steps, including oxidation, reduction, and isomerization reactions. The key steps include the conversion of diosgenin to pregnenolone, followed by oxidation to progesterone .

Industrial Production Methods

Industrial production of progesterone typically involves the microbial transformation of plant sterols. Microorganisms such as Mycolicibacterium neoaurum are used to convert phytosterols into key intermediates, which are then chemically converted to progesterone through oxidation and catalytic reactions .

Analyse Des Réactions Chimiques

Types of Reactions

Progesterone undergoes various chemical reactions, including:

Oxidation: Conversion of pregnenolone to progesterone.

Reduction: Reduction of progesterone to form other steroid hormones.

Substitution: Halogenation and other substitution reactions to modify the progesterone molecule

Common Reagents and Conditions

Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents such as bromine or chlorine

Major Products Formed

Oxidation: Progesterone from pregnenolone.

Reduction: Various reduced forms of progesterone, such as 5α-dihydroprogesterone.

Substitution: Halogenated progesterone derivatives

Applications De Recherche Scientifique

Progesterone has numerous scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other steroid hormones.

Biology: Studied for its role in the menstrual cycle, pregnancy, and embryogenesis.

Medicine: Used in hormone replacement therapy, contraception, and treatment of menstrual disorders.

Industry: Utilized in the production of pharmaceuticals and as a research tool in various biological studies

Mécanisme D'action

Progesterone exerts its effects by binding to nuclear progesterone receptors in target tissues such as the uterus, ovaries, and mammary glands. This binding activates the receptor, leading to changes in gene expression that regulate the menstrual cycle, maintain pregnancy, and support embryogenesis. Progesterone also interacts with membrane progesterone receptors, influencing reproductive functions and cancer progression .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Medroxyprogesterone acetate

- Megestrol acetate

- Dydrogesterone

- Hydroxyprogesterone caproate

Uniqueness

Progesterone is unique among progestogens due to its natural occurrence and essential role in reproductive physiology. Unlike synthetic progestogens, progesterone is identical to the hormone produced by the human body, making it a preferred choice in hormone replacement therapy and other medical applications .

Activité Biologique

Progestoral, a synthetic progestin, is primarily used for its biological activity related to reproductive health. It mimics the natural hormone progesterone, playing a crucial role in various physiological processes such as the menstrual cycle, pregnancy maintenance, and hormonal regulation. This article explores its biological activity, mechanisms of action, and clinical implications through detailed research findings and case studies.

This compound operates by binding to progesterone receptors (PR) in target tissues, leading to various biological effects:

- Uterine Function : this compound influences uterine proliferation and differentiation by regulating proteases and matrix proteins. It decreases uterine contractility, which is vital for preventing preterm labor .

- Breast Development : In conjunction with estrogen, it mediates lobuloalveolar maturation of mammary glands during pregnancy, facilitating milk production .

- Menstrual Cycle Regulation : It plays a role in the luteal phase of the menstrual cycle by promoting decidualization and maintaining pregnancy through inhibition of myometrial contractions .

Clinical Applications

This compound is utilized in various clinical scenarios, particularly in obstetrics and gynecology:

- Prevention of Preterm Birth : Clinical studies have demonstrated that vaginal administration of this compound significantly reduces the incidence of spontaneous preterm birth in high-risk pregnant individuals .

- Management of Threatened Abortion : this compound therapy has shown efficacy in cases of threatened abortion by stabilizing the pregnancy during early gestation .

- Hormonal Replacement Therapy : It is also used in combination with estrogens for menopausal hormone therapy to mitigate symptoms associated with estrogen deficiency .

Case Studies

- Preterm Birth Prevention : A randomized controlled trial involving 600 women with a history of preterm birth showed that those receiving vaginal this compound had a 45% reduction in preterm births before 34 weeks compared to the placebo group .

- Threatened Abortion : In a cohort study of women experiencing threatened abortion, administration of this compound resulted in a successful continuation of pregnancy in 70% of cases compared to 30% in the control group receiving no treatment .

Data Table: Biological Effects of this compound

| Biological Activity | Mechanism | Clinical Implication |

|---|---|---|

| Decreases uterine contractility | Binds to PR, inhibiting myometrial contractions | Prevents preterm labor |

| Promotes mammary development | Induces lobuloalveolar maturation | Facilitates lactation |

| Regulates menstrual cycle | Modulates endometrial changes | Supports reproductive health |

Propriétés

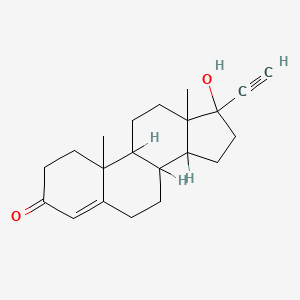

IUPAC Name |

17-ethynyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h1,13,16-18,23H,5-12H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNXZKVNWQUJIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C#C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50859363 | |

| Record name | 17-Hydroxypregn-4-en-20-yn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

434-03-7 | |

| Record name | ethisterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethisterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.